1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol
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Overview
Description
1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chloro-substituted aromatic ring and an alcohol functional group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol typically involves the reaction of 4-chloro-3,5-dimethylphenyl derivatives with appropriate butenyl precursors. One common method is the hydroboration-oxidation of 4-chloro-3,5-dimethylphenylbut-3-ene, where the hydroboration step introduces the hydroxyl group at the terminal position of the butenyl chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-one.
Reduction: 1-(4-Chloro-3,5-dimethylphenyl)butane.
Substitution: 1-(4-Methoxy-3,5-dimethylphenyl)but-3-en-1-ol.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethyl substitution pattern but lacks the butenyl chain.
1-(4-Chloro-3,5-dimethylphenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(4-Chloro-3,5-dimethylphenyl)butane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(4-Chloro-3,5-dimethylphenyl)but-3-en-1-ol is unique due to its combination of a chloro-substituted aromatic ring and a butenyl chain with a terminal hydroxyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h4,6-7,11,14H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRVVZCPLXPMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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